N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide
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Overview
Description
N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorinated benzodioxin ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the benzodioxin ring, which can be achieved through the reaction of catechol with appropriate fluorinated reagents under acidic conditions.
Attachment of the Prop-2-enamide Group: The next step involves the introduction of the prop-2-enamide group. This can be done by reacting the benzodioxin intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzodioxin ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
- 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
- N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
Uniqueness
N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide is unique due to its combination of a fluorinated benzodioxin ring and a prop-2-enamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-2-11(15)14-5-8-3-10(13)4-9-6-16-7-17-12(8)9/h2-4H,1,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYCSBAKVDLABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC2=C1OCOC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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